4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
説明
This compound belongs to the pyrazolo-heterocyclic sulfonamide class, characterized by a fused bicyclic pyrazolo[1,5-a]pyridine core linked to a substituted benzenesulfonamide group. Its tetrahydropyridine moiety introduces conformational flexibility, which may influence target selectivity and pharmacokinetic properties.
特性
IUPAC Name |
4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-14(3-4-15(11)21-2)22(19,20)17-12-6-8-18-13(10-12)5-7-16-18/h3-5,7,9,12,17H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZRRHHLSYBDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the molecular formula and a molecular weight of 321.4 g/mol. Its structure features a sulfonamide group linked to a tetrahydropyrazolo-pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes. For instance, it may interact with kinases and other targets relevant to inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of the pyrazole moiety is often associated with enhanced antibacterial effects.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide and related compounds:
Case Studies
Several studies have investigated the biological implications of compounds structurally related to 4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of pyrazole derivatives against common pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance efficacy (MIC values around 250 µg/mL) .
- Inflammation and Pain Models : In vivo models demonstrated that similar compounds could significantly reduce inflammation markers in response to lipopolysaccharide (LPS) treatment. The compound exhibited a dose-dependent reduction in TNFα levels after administration .
- Kinase Activity Assessment : A docking study indicated that the compound might effectively inhibit p38α kinase by occupying critical binding sites, which is essential for developing anti-inflammatory agents .
類似化合物との比較
Structural Features
Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Effects: The 4-methoxy-3-methyl group on the benzenesulfonamide may improve metabolic stability compared to trifluoromethyl () or cyano () substituents.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity in cyclization steps .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation, with bases (e.g., DIPEA) to neutralize acidic byproducts .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonamide coupling; reflux conditions (80–100°C) accelerate ring closure .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 hexane:EtOAc) .
Basic: What analytical techniques are recommended for characterizing structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns. For example, the tetrahydropyrazolo[1,5-a]pyridine core shows distinct doublets for H5 and H7 protons (δ 3.8–4.2 ppm) in CDCl₃ .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~420) .
- X-ray Crystallography : Resolves absolute configuration, particularly for diastereomers (e.g., syn- vs. anti-isomers) .
Advanced: How does stereoisomerism in the tetrahydropyrazolo[1,5-a]pyridine core affect biological activity, and what methods resolve such isomers?
Answer:
- Impact on Activity : Syn-isomers (5R,7S) often show higher target affinity due to spatial alignment of the methoxy and sulfonamide groups. Anti-isomers (5S,7S) may exhibit reduced binding in kinase assays .
- Resolution Methods :
- Chiral HPLC : Use of Chiralpak AD-H columns (heptane/ethanol) separates enantiomers (retention times: 12.5 vs. 15.2 min) .
- Dynamic NMR : Variable-temperature ¹H NMR in DMSO-d6 distinguishes rotamers via coalescence effects (ΔG‡ ~18 kcal/mol) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) yields enantiopure crystals .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data?
Answer:
Discrepancies often arise from pharmacokinetic (PK) challenges:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., O-demethylation of the methoxy group). Introduce fluorine substituents to block metabolism .
- Bioavailability : Use logP adjustments (target 2–3) via substituent modification (e.g., replacing methyl with trifluoromethyl enhances membrane permeability) .
- In Vivo Imaging : Radiolabel with ¹⁸F or ¹¹C to track tissue distribution in rodent models .
Advanced: How to design SAR studies focusing on the benzenesulfonamide moiety?
Answer:
- Substitution Patterns :
- Electron-Withdrawing Groups (e.g., -CF₃ at position 2): Enhance binding to hydrophobic pockets (IC50 improves from 250 nM to 50 nM in kinase assays) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at position 4 reduce off-target interactions .
- Methodology :
- Parallel Synthesis : Generate a 24-compound library via Suzuki-Miyaura coupling .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., -OCH₃ contributes +1.2 log units) .
Advanced: What challenges arise in selectively functionalizing the pyrazolo[1,5-a]pyridine ring?
Answer:
- Regioselectivity : The C3 position is more reactive than C6 due to electron density distribution. Use directing groups (e.g., boronic esters) for C–H activation at C6 .
- Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions during halogenation (e.g., NBS in CCl₄) .
- Cross-Coupling Limitations : Pd-catalyzed Buchwald-Hartwig amination at C5 requires bulky ligands (XPhos) to avoid dimerization .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
